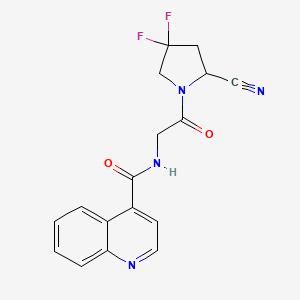![molecular formula C28H31N3O6 B12460666 4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)
4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthalene moiety and multiple functional groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of the Naphthalene Derivative: This step often involves the functionalization of naphthalene to introduce the carbamoyl group.
Coupling Reactions: The naphthalene derivative is then coupled with other intermediates through reactions such as amide bond formation.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Functional groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
科学的研究の応用
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- METHYL (2E)-3-{HYDROXY[4-({[4-({[(PHENYL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE
- METHYL (2E)-3-{HYDROXY[4-({[4-({[(BENZYL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE
Uniqueness
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.
特性
分子式 |
C28H31N3O6 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
methyl 4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34) |
InChIキー |
MUJOCHRZXRZONW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


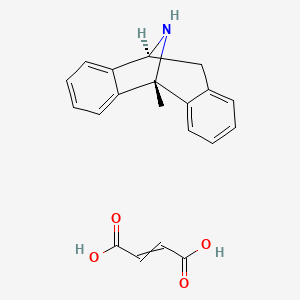
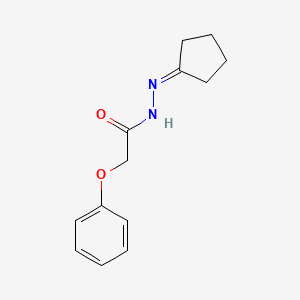
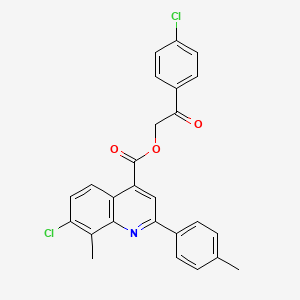
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
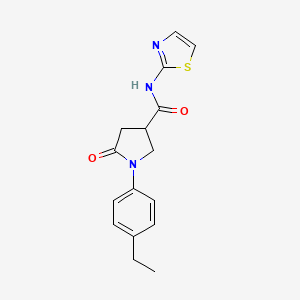

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
